4-tert-butyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide
Description
The compound 4-tert-butyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a tert-butyl group at the para position of the benzoyl moiety. The ethyl linker connects the benzamide to two heterocyclic groups: morpholin-4-yl (a six-membered amine-ether ring) and thiophen-2-yl (a five-membered sulfur-containing aromatic ring).
Properties
Molecular Formula |
C21H28N2O2S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C21H28N2O2S/c1-21(2,3)17-8-6-16(7-9-17)20(24)22-15-18(19-5-4-14-26-19)23-10-12-25-13-11-23/h4-9,14,18H,10-13,15H2,1-3H3,(H,22,24) |
InChI Key |
KHWGNAUISFDQKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline with tert-butylbenzoyl chloride to form 4-tert-butylbenzamide.
Introduction of the Morpholine Ring: The next step involves the alkylation of the benzamide with 2-chloroethylmorpholine under basic conditions to introduce the morpholine ring.
Incorporation of the Thiophene Ring: The final step involves the coupling of the intermediate with thiophene-2-boronic acid using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
Chemistry
In chemistry, 4-tert-butyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its morpholine ring is known to interact with various biological targets, making it a useful tool in drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the morpholine and thiophene rings suggests that it may have activity against certain biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Molecular Formula and Weight :
- Base compound : Reported as C21H28N2O2S (Mol. Wt. 408.99) in its hydrochloride salt form .
- Key Features : The morpholine ring enhances solubility, while the thiophene and tert-butyl groups contribute to lipophilicity and steric bulk.
Comparison with Structural Analogs
N-{2-[5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide ()
- Structure : Incorporates a pyrazole ring substituted with 4-chlorophenyl and thiophen-2-yl groups, along with a fluorinated benzamide and morpholine-ethyl chain.
- Key Differences :
4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide ()
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide ()
- Structure : Replaces the thiophene and morpholine-ethyl group with a thiazole ring and morpholine sulfonyl moiety.
- Thiazole introduces a nitrogen-sulfur heterocycle, which may alter electronic properties .
4-(tert-butyl)-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide ()
- Structure : Features a tetrahydrobenzo[b]thiophene core with a pyrrolidine-methyl substituent.
- Pyrrolidine introduces a secondary amine, altering basicity compared to morpholine .
Physicochemical and Structural Analysis
Molecular Weight and Lipophilicity
Insights :
- The target compound’s molecular weight and logP (inferred from structure) balance lipophilicity (tert-butyl, thiophene) and polarity (morpholine).
- Pyrazole and thiazole derivatives exhibit higher complexity, which may impact pharmacokinetics.
Functional Group Impact
- Morpholine : Enhances solubility via hydrogen bonding (ether and amine groups).
- Thiophene : Contributes to π-π stacking interactions in biological targets.
- tert-Butyl : Increases metabolic stability by steric shielding of the benzamide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
